molecular formula C14H15FN2OS B2955759 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile CAS No. 2327283-05-4

1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile

Cat. No.: B2955759
CAS No.: 2327283-05-4
M. Wt: 278.35
InChI Key: YQRVKRDMYBPQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile is a synthetic piperidine-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine-4-carbonitrile core, a privileged scaffold in pharmaceutical development, functionalized with a 2-[(4-fluorophenyl)sulfanyl]acetyl moiety. The 4-fluorophenylsulfanyl group enhances the molecule's potential as a intermediate for bioactive compounds, while the carbonitrile group provides a versatile handle for further synthetic modification. Piperidine derivatives similar to this compound are extensively utilized in pharmaceutical research, particularly as key precursors for developing protease inhibitors, kinase inhibitors, and central nervous system (CNS) active agents. The structural framework suggests potential application in designing covalent enzyme inhibitors or modulators of protein-protein interactions, given the reactive nature of the carbonitrile group and the electron-withdrawing properties of the fluorine atom. Researchers value this compound for exploring structure-activity relationships in lead optimization campaigns and for developing novel therapeutic agents targeting various disease pathways. The compound is provided exclusively for research purposes in laboratory settings. This compound is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRVKRDMYBPQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenethiol, piperidine, and acetic anhydride.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenethiol with acetic anhydride to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride.

    Cyclization: The intermediate is then reacted with piperidine to form the final product, this compound.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.

Scientific Research Applications

1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biological effects.

    Modulating Receptors: The compound may interact with receptors on the cell surface, modulating their activity and affecting cellular signaling pathways.

    Pathways Involved: The specific pathways involved depend on the biological activity being studied, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile (Compound 34)

  • Structural Differences : Replaces the fluorophenyl sulfanylacetyl group with a halogenated pyridine and a silyl-protected ethyl chain.
  • Impact : The bromo and chloro substituents increase molecular weight (MW: ~458 g/mol) and logP (estimated >3), reducing aqueous solubility compared to the target compound. The silyl group introduces synthetic complexity but enhances stability during reactions .

1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-(4-fluorophenyl)piperidine-4-carbonitrile (Compound 100)

  • Structural Differences: Incorporates a quinoline ring and a methylsulfonyl piperazine group.
  • The methylsulfonyl group increases polarity (logP ~2.5), balancing solubility and membrane permeability .

Fluorophenyl-Containing Heterocycles

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Structural Differences : Replaces the piperidine-carbonitrile core with a thiazole-triazole-pyrazole hybrid.
  • Impact: The triazole and pyrazole rings introduce multiple hydrogen-bonding sites, improving target affinity but reducing metabolic stability. Crystallographic data show partial non-planarity, which may limit solid-state packing efficiency .

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer

  • Structural Differences: Utilizes a pyrimidine-diaminopyrimidine core instead of piperidine.
  • Impact : The dimeric structure enhances intermolecular hydrogen bonding (NBO analysis confirms strong interactions), increasing melting point and crystalline stability. This compound exhibits anti-COVID-19 activity via protease inhibition, highlighting the role of fluorophenyl groups in targeting viral enzymes .

Functional Group Variations

4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

  • Structural Differences : Replaces the nitrile group with a hydroxyl moiety.
  • Impact : Hydroxyl groups improve aqueous solubility (logP ~1.8) but introduce susceptibility to oxidative metabolism. These derivatives are commonly used as intermediates for prodrug synthesis .

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

  • Structural Differences : Substitutes the piperidine ring with a pyridine-carbonitrile scaffold and adds a thiophene group.
  • Impact : The thiophene enhances electron density, altering UV-Vis absorption profiles. Single-crystal studies reveal planar molecular conformations, favoring dense crystal packing and high thermal stability .

Key Comparative Data

Property Target Compound Compound 34 Compound 100 Compound 5
Molecular Weight ~320 g/mol (estimated) 458 g/mol ~550 g/mol ~600 g/mol
logP ~2.8 (predicted) >3 ~2.5 ~3.2
Solubility Moderate (DMF/THF) Low (THF-dependent) Moderate (aqueous buffer) Low (crystalline)
Key Functional Groups Fluorophenyl, sulfanyl, nitrile Halogenated pyridine, silyl Quinoline, methylsulfonyl Thiazole, triazole

Research Implications

  • Synthetic Flexibility: The target compound’s sulfanylacetyl group allows for modular derivatization, as seen in silyl-protected intermediates and quinoline hybrids .
  • Bioactivity : Fluorophenyl groups consistently enhance target engagement across analogs, particularly in enzyme inhibition (e.g., ALDH1A1 and viral proteases ).
  • Physicochemical Trade-offs: Bulkier substituents (e.g., quinoline in Compound 100) improve binding but reduce solubility, whereas polar groups (e.g., hydroxyl in piperidine derivatives ) enhance solubility at the cost of metabolic stability.

Biological Activity

The compound 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile is a piperidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In a study evaluating derivatives with similar moieties, compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against specific bacterial targets, suggesting a robust antibacterial profile compared to standard drugs .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies show that related piperidine compounds can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease. The inhibition constants (IC50) for these compounds were significantly lower than those of known inhibitors, indicating promising therapeutic potential .

Anticancer Properties

This compound has also been investigated for its anticancer activities. Studies have shown that similar piperidine derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values often comparable to established chemotherapeutics .

Study 1: Antibacterial Evaluation

In a comprehensive study on piperidine derivatives, a series of compounds including this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the fluorophenyl group significantly enhanced antibacterial activity.

CompoundBacterial StrainIC50 (µM)
AE. coli2.14
BS. aureus1.13
CPseudomonas aeruginosa6.28

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of piperidine derivatives:

CompoundEnzyme TargetIC50 (µM)
DAChE0.63
EUrease2.17

These findings suggest that modifications in the chemical structure can lead to enhanced inhibitory effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.
  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it prevents substrate access, thus inhibiting their activity.
  • Anticancer Mechanism : The compound may induce apoptosis through the mitochondrial pathway or inhibit signaling pathways critical for cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.